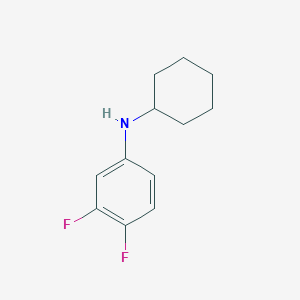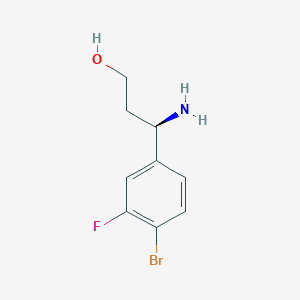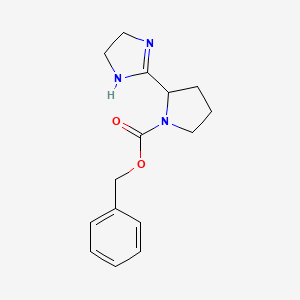![molecular formula C9H15ClO2 B15272955 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is an organic compound with the molecular formula C9H15ClO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a chloromethyl group and two dioxaspiro rings makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the chloromethyl group.
6-(Bromomethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is unique due to the presence of both the chloromethyl group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.
特性
分子式 |
C9H15ClO2 |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
7-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3 |
InChIキー |
ABLQCIYWDXABQA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(C1)OCC(O2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)

![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)

![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)

